

Rhodamine 800: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Rhodamine 800	
Cat. No.:	B170763	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental applications, and underlying principles of **Rhodamine 800**, a near-infrared fluorescent dye with significant utility in biological research and drug development.

Core Properties and Chemical Structure

Rhodamine 800 is a cationic, lipophilic dye that exhibits strong fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. Its chemical structure and key properties make it a valuable tool for various bio-imaging and sensing applications.

Chemical Structure:

- Molecular Formula: C₂₆H₂₆ClN₃O₅[1][2]
- CAS Number: 137993-41-0[1][3]
- SMILES:[O-]CI(=O)
 (=O)=O.N#CC1=C2C=C3CCC[N+]4=C3C(CCC4)=C2Oc5c6CCCN7CCCc(cc15)c67
- InChi Key: HACOCUMLBPNDIN-UHFFFAOYSA-M

The molecule's rigid xanthene core is responsible for its fluorescent properties, while the delocalized positive charge facilitates its accumulation in negatively charged cellular



compartments, most notably the mitochondria.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectral properties of **Rhodamine 800**, providing a quick reference for experimental design.

Physicochemical Properties		
Molecular Weight	495.95 g/mol	
Appearance	Dark purple to black powder	
Solubility	Soluble in ethanol and DMSO; poorly soluble in water	
Storage (Powder)	-20°C for up to 3 years, protected from light	
Storage (In Solvent)	-80°C for up to 1 year	
Spectral Properties		
Excitation Maximum (Methanol)	~682 nm	
Emission Maximum (Methanol)	~712 nm	
Excitation Maximum (General)	682 nm	
Emission Maximum (General)	704 nm	
Fluorescence Quantum Yield (Ethanol)	A study has proposed Rhodamine 800 as a reference standard for fluorescence quantum yield measurements in the deep-red emission range.	

Experimental Protocols

This section provides detailed methodologies for two key applications of **Rhodamine 800**: mitochondrial staining in cultured cells and the detection of acetylcholine.



Mitochondrial Staining in Cultured Cells

Rhodamine 800 is a cell-permeant, cationic dye that accumulates in active mitochondria due to their negative membrane potential. This property allows for the visualization and assessment of mitochondrial function in living cells.

Materials:

- Rhodamine 800 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Serum-free cell culture medium
- Suspension or adherent cells
- Fluorescence microscope or flow cytometer

Protocol:

- Preparation of Stock Solution (1-10 mM):
 - Dissolve the required amount of Rhodamine 800 powder in anhydrous DMSO to achieve a final concentration of 1-10 mM. For example, dissolve 1 mg of Rhodamine 800 in 201.6 μL of DMSO for a 10 mM stock solution.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.
- Preparation of Working Solution (1-20 μM):
 - On the day of the experiment, thaw an aliquot of the **Rhodamine 800** stock solution.
 - Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically between 1-20 μM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.



Cell Staining:

- For Adherent Cells:
 - 1. Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.
 - 2. Aspirate the culture medium and wash the cells once with pre-warmed PBS.
 - 3. Add the **Rhodamine 800** working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
 - 4. Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium.
 - 5. Mount the coverslips or add fresh imaging medium to the plates.
- For Suspension Cells:
 - 1. Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
 - 2. Resuspend the cell pellet in the **Rhodamine 800** working solution at a density of approximately 1×10^6 cells/mL.
 - 3. Incubate for 15-30 minutes at 37°C, protected from light.
 - 4. Centrifuge the cells to remove the staining solution.
 - 5. Resuspend the cell pellet in fresh, pre-warmed PBS or serum-free medium and repeat the wash step twice.
 - 6. Resuspend the final cell pellet in the desired imaging buffer.
- Imaging:
 - Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (e.g., excitation around 680 nm and emission around 710 nm).



 Flow Cytometry: Analyze the stained cells using a flow cytometer with a red laser for excitation and a detector suitable for far-red emission.

Detection of Acetylcholine via Competitive Displacement Assay

This protocol describes a fluorescence-based method for detecting acetylcholine (ACh) using a complex of **Rhodamine 800** and p-sulfonatocalixarene. The principle involves the displacement of **Rhodamine 800** from the calixarene cavity by ACh, leading to an increase in fluorescence.

Materials:

- Rhodamine 800
- p-Sulfonatocalixarene
- Acetylcholine (ACh)
- Phosphate-Buffered Saline (PBS), pH 7.2
- Fluorometer

Protocol:

- Preparation of Solutions:
 - Prepare a 40 nM solution of **Rhodamine 800** in PBS.
 - Prepare a 1 mM solution of p-sulfonatocalixarene in deionized water.
 - Prepare a 350 mM solution of acetylcholine in deionized water.
- · Assay Procedure:
 - 1. In a cuvette, add 3 mL of the 40 nM **Rhodamine 800** solution.

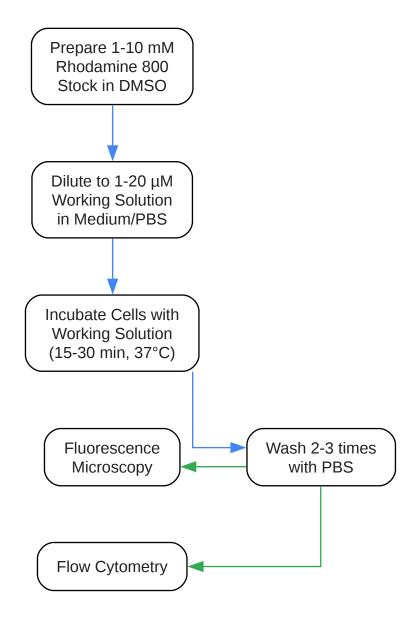


- 2. Add 100 μ L of the 1 mM p-sulfonatocalixarene solution to the cuvette. Mix gently. This forms the **Rhodamine 800**-calixarene complex, which should exhibit quenched fluorescence.
- 3. Measure the baseline fluorescence of the complex using a fluorometer (e.g., excitation at ~680 nm, emission at ~710 nm).
- 4. Add microliter aliquots of the 350 mM acetylcholine solution to the cuvette under stirring.
- 5. After each addition, allow the solution to equilibrate for 2 minutes with continuous stirring.
- 6. Measure the fluorescence intensity after each addition of acetylcholine.
- Data Analysis:
 - Plot the change in fluorescence intensity as a function of the acetylcholine concentration.
 The increase in fluorescence is proportional to the amount of **Rhodamine 800** displaced by acetylcholine.

Visualizations

The following diagrams illustrate the experimental workflow for mitochondrial staining and the principle of the acetylcholine detection assay.

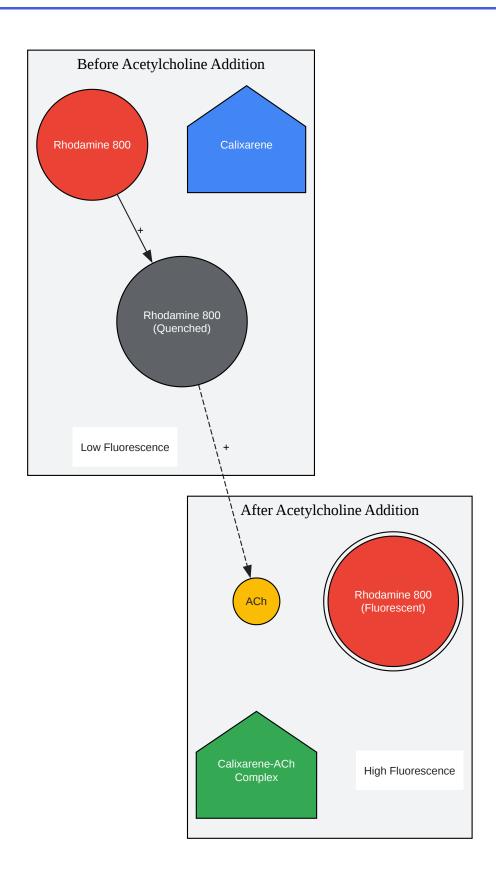




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Mitochondrial Staining Workflow





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Acetylcholine Detection Principle



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References

- 1. Rhodamine 800 | TargetMol [targetmol.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
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